molecular formula C14H19BF2O3 B6592668 2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2304635-41-2

2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6592668
CAS No.: 2304635-41-2
M. Wt: 284.11 g/mol
InChI Key: UAVPBGRBTOOFJB-UHFFFAOYSA-N
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Description

2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative characterized by its difluoromethyl group and methoxyphenyl moiety. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Boronic Acid Derivatization: Starting from 3-(difluoromethyl)-5-methoxyphenylboronic acid, the compound can be synthesized by reacting it with appropriate reagents to introduce the tetramethyl-1,3,2-dioxaborolane group.

  • Cross-Coupling Reactions: Utilizing cross-coupling reactions such as Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with an appropriate halide under palladium catalysis.

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the boronic acid group to boronic esters or borates.

  • Reduction: Reduction reactions can be performed to convert the difluoromethyl group to a difluoromethane derivative.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the boronic acid moiety.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts like palladium.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles like amines or alcohols, often in the presence of a base, are used for substitution reactions.

Major Products Formed:

  • Boronic Esters: Resulting from oxidation reactions.

  • Difluoromethane Derivatives: Resulting from reduction reactions.

  • Substituted Boronic Acids: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: The compound is used in organic synthesis as a building block for the construction of complex molecules. Its boronic acid moiety is particularly useful in cross-coupling reactions. Biology: In biological research, the compound can be used as a probe to study enzyme activities and binding interactions. Medicine: The difluoromethyl group enhances the lipophilicity and metabolic stability of pharmaceuticals, making it valuable in drug design and discovery. Industry: The compound finds applications in material science, particularly in the development of advanced polymers and coatings.

Mechanism of Action

The compound exerts its effects through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in biological systems where it can modulate enzyme activities and binding interactions. The difluoromethyl group enhances the compound's binding affinity and specificity to biological targets.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-5-methoxyphenylboronic Acid: Lacks the tetramethyl-1,3,2-dioxaborolane group.

  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Lacks the difluoromethyl and methoxyphenyl groups.

Uniqueness: The presence of both the difluoromethyl group and the methoxyphenyl moiety in 2-(3-(Difluoromethyl)-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane makes it unique compared to similar compounds. This combination enhances its reactivity and utility in various applications.

Properties

IUPAC Name

2-[3-(difluoromethyl)-5-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O3/c1-13(2)14(3,4)20-15(19-13)10-6-9(12(16)17)7-11(8-10)18-5/h6-8,12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAVPBGRBTOOFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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